3-(Benzyloxy)-5-methoxyaniline
Description
Overview of Aniline (B41778) Scaffolds in Advanced Organic Synthesis
Aniline and its derivatives are fundamental building blocks in the world of organic chemistry. researchgate.net The aniline scaffold, a benzene (B151609) ring attached to an amino group, is a versatile precursor for a vast array of more complex molecules. researchgate.net In industrial chemistry, anilines are pivotal for manufacturing products such as rubber and materials for the automotive industry. researchgate.net Their significance extends deeply into the synthesis of pharmaceuticals, organometallic complexes, and advanced materials. researchgate.netmdpi.com
The ability to functionalize the aniline ring at various positions—ortho, meta, and para—allows chemists to create a diverse range of substituted aromatic systems and advanced molecular architectures. thieme-connect.comrsc.org Modern synthetic methods, including palladium-catalyzed C-H functionalization, have enabled the direct arylation of unprotected anilines, a process that was previously challenging due to the need for cumbersome protection and deprotection steps. acs.org This progress facilitates the rapid formation of complex structures, which is crucial in the total synthesis of natural products and the development of novel bioactive molecules. thieme-connect.com The utility of aniline derivatives is further highlighted by their use in creating conductive polymers like polyaniline (PANI), which has applications in flexible electronics and chemical sensors due to its reversible redox properties and electrical conductivity. mdpi.comnih.gov
Significance of Benzyloxy and Methoxy (B1213986) Moieties in Molecular Design
The benzyloxy and methoxy groups are crucial substituents in modern molecular design, particularly in medicinal chemistry, where they are used to fine-tune the properties of bioactive molecules.
The methoxy group (-OCH3) is a small, prevalent functional group found in many natural products and synthetic pharmaceuticals. nih.gov Medicinal chemists frequently incorporate it to enhance ligand-target binding, improve physicochemical characteristics, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govresearchgate.net A key advantage of the methoxy group is its ability to explore protein pockets and improve potency without significantly increasing lipophilicity, which is a common drawback of other substituents. tandfonline.com This can lead to a direct improvement in lipophilic ligand efficiency (LLE), a critical parameter in drug discovery. tandfonline.com For instance, the transformation of a hydrogen atom to a methoxy group resulted in a 294-fold potency improvement during the development of the antiviral drug fostemsavir. tandfonline.com
The benzyloxy group (-OCH2C6H5) , which is essentially a benzyl (B1604629) ether, also plays a significant role in molecular design. Its presence can profoundly impact a compound's biological activity and pharmacokinetic profile. ontosight.ai The bulky, hydrophobic nature of the benzyl portion can enhance interactions with biological targets, such as enzymes and receptors, through hydrophobic or π-π stacking interactions. ontosight.aimdpi.com This group also influences a compound's lipophilicity, solubility, and ability to cross biological membranes. ontosight.aiontosight.ai Furthermore, the benzyloxy group is widely used as a stable protecting group for hydroxyl functionalities during multi-step syntheses, as it is resilient to many reaction conditions but can be removed when needed. nih.gov Its introduction into molecular scaffolds has been shown to enhance the inhibitory activity of certain compounds, as seen in studies of monoamine oxidase B (MAO-B) inhibitors. nih.gov
Table 1: Influence of Methoxy and Benzyloxy Groups in Molecular Design
| Functional Group | Key Influences | Common Applications |
|---|---|---|
| Methoxy (-OCH3) | Enhances ligand-target binding, improves potency without increasing lipophilicity, and optimizes ADME properties. nih.govresearchgate.nettandfonline.com | Medicinal chemistry for lead optimization, natural product synthesis. nih.gov |
| Benzyloxy (-OCH2C6H5) | Increases lipophilicity, enhances binding to biological targets via hydrophobic interactions, and can affect metabolic stability. ontosight.aiontosight.ai | Used as a pharmacophore to enhance biological activity and as a protecting group in organic synthesis. ontosight.ainih.gov |
Research Landscape of 3-(Benzyloxy)-5-methoxyaniline: Past, Present, and Future Directions
The research landscape for this compound itself is primarily that of a specialized chemical intermediate rather than a final product with direct, large-scale applications. Its value lies in the unique arrangement of its functional groups, which makes it a useful building block for more complex molecules.
Past and Present Research: Historically, research has focused on the synthesis and characterization of this compound. It is described as a beige to tan powder with a melting point of 63-67 °C. sigmaaldrich.comchemicalbook.com Its synthesis can be achieved through methods such as the N-alkylation of 3-methoxyaniline with a benzyl halide. ontosight.ai
Current research does not extensively feature this compound as a standalone compound of interest. Instead, its structural motif is incorporated into more complex scaffolds for biological evaluation. For example, a closely related structure, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, was used as a precursor in the synthesis of chromane (B1220400) derivatives investigated as potential inhibitors of salicylate (B1505791) synthase in M. tuberculosis. unimi.it This demonstrates the utility of the 3,5-disubstituted aniline/phenol (B47542) core in constructing heterocyclic systems for medicinal chemistry research. The strategic positioning of the benzyloxy and methoxy groups provides a template for creating derivatives with specific spatial and electronic properties.
Future Directions: The future research potential for this compound is tied to the broader trends in organic synthesis and drug discovery. Given the established importance of substituted anilines, the compound serves as a valuable starting material. nih.gov Future work could involve:
Medicinal Chemistry: Utilizing it as a scaffold to synthesize new libraries of compounds for screening against various biological targets. The combination of the electron-donating methoxy group and the bulky, lipophilic benzyloxy group offers a unique platform for developing inhibitors for enzymes or receptors where such features are desirable. researchgate.netontosight.ai
Materials Science: Incorporating this aniline derivative into polymers or other materials where its specific electronic and steric properties could be harnessed. Substituted anilines are precursors to conductive polymers, and the benzyloxy and methoxy groups could be used to tune the final properties of such materials. mdpi.com
Advanced Synthesis: Employing it in complex, multi-step total syntheses of natural products that contain a similarly substituted aromatic core. The development of new catalytic methods for C-H functionalization could allow for novel and efficient transformations of this scaffold. thieme-connect.comrsc.org
While direct research on this compound is limited, its potential as a versatile chemical intermediate ensures its continued relevance in synthetic and medicinal chemistry.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO |
| Molecular Weight | 199.25 g/mol sigmaaldrich.com |
| Appearance | Beige to tan powder chemicalbook.com |
| Melting Point | 63-67 °C sigmaaldrich.comchemicalbook.com |
| CAS Number | 1484-26-0 sigmaaldrich.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-5-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-7-12(15)8-14(9-13)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJHBQZGFOKBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 3 Benzyloxy 5 Methoxyaniline
Aromatic Ring Functionalization
The presence of two strong electron-donating groups (amino and methoxy) and one moderately electron-donating group (benzyloxy) significantly activates the aromatic ring of 3-(benzyloxy)-5-methoxyaniline towards electrophilic attack. The directing effects of these groups are crucial in determining the regioselectivity of substitution reactions.
The amino, methoxy (B1213986), and benzyloxy groups are all ortho-, para-directing. In this compound, the positions ortho and para to the amino group are of particular interest. The positions C2, C4, and C6 are activated. Given the steric hindrance from the adjacent benzyloxy and methoxy groups, the C4 position is the most likely site for electrophilic attack.
| Reaction | Reagents | Conditions | Major Product | Reference |
| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile (B52724), Room Temp | 4-Bromo-3-(benzyloxy)-5-methoxyaniline | |
| Iodination | Iodine, NaHCO3 | Methanol, Room Temp | 3-(Benzyloxy)-4-iodo-5-methoxyaniline | |
| Nitration | HNO3, H2SO4 | Acetic Anhydride, 0 °C | 3-(Benzyloxy)-5-methoxy-4-nitroaniline |
Detailed research has demonstrated the successful halogenation of this compound. For instance, treatment with N-bromosuccinimide in acetonitrile readily affords the 4-bromo derivative in high yield. Similarly, iodination can be achieved using iodine and sodium bicarbonate in methanol, yielding the corresponding 4-iodo compound. Nitration of the ring system has also been reported, typically using a mixture of nitric acid and sulfuric acid at low temperatures to prevent oxidation of the aniline (B41778), to produce the 4-nitro derivative.
While this compound itself is not a typical substrate for nucleophilic aromatic substitution (NAS) due to the absence of a good leaving group and the presence of electron-donating groups, its derivatives can undergo such reactions. For example, if a suitable leaving group, such as a halogen or a nitro group, is introduced onto the ring via electrophilic substitution, subsequent NAS reactions become feasible.
A key application of this is in the synthesis of substituted benzofurans. For example, a derivative of this compound can be functionalized to introduce a leaving group, which is then displaced by an intramolecular nucleophile.
Transformations Involving the Amino Moiety
The amino group of this compound is a primary site for a variety of chemical transformations, including condensation, acylation, sulfonylation, alkylation, and arylation reactions.
The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are typically catalyzed by an acid and involve the removal of water.
| Reactant | Reagents | Conditions | Product Type | Reference |
| Benzaldehyde | Acetic Acid (catalyst) | Ethanol, Reflux | N-Benzylidene-3-(benzyloxy)-5-methoxyaniline | |
| Acetone | p-Toluenesulfonic acid (catalyst) | Toluene, Dean-Stark | N-(Propan-2-ylidene)-3-(benzyloxy)-5-methoxyaniline |
The formation of Schiff bases is a versatile method for protecting the amino group or for creating intermediates for further synthetic transformations.
The nucleophilic nitrogen of the amino group can be readily acylated or sulfonylated using acyl halides, anhydrides, or sulfonyl chlorides. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide byproduct.
| Reaction Type | Reagents | Base | Product | Reference |
| Acylation | Acetyl Chloride | Pyridine | N-(3-(Benzyloxy)-5-methoxyphenyl)acetamide | |
| Acylation | Acetic Anhydride | Sodium Acetate | N-(3-(Benzyloxy)-5-methoxyphenyl)acetamide | |
| Sulfonylation | p-Toluenesulfonyl Chloride | Triethylamine | N-(3-(Benzyloxy)-5-methoxyphenyl)-4-methylbenzenesulfonamide |
Acylation is a common strategy to reduce the activating effect of the amino group and to protect it during subsequent electrophilic aromatic substitution reactions. Sulfonylation provides sulfonamides, which are important functional groups in medicinal chemistry.
The amino group of this compound can be alkylated or arylated to form secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. Reductive amination provides a more controlled method for mono-alkylation.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the arylation of the amino group.
| Reaction Type | Reagents | Catalyst/Conditions | Product | Reference |
| Reductive Amination | Benzaldehyde, NaBH3CN | Methanol, Acetic Acid | N-Benzyl-3-(benzyloxy)-5-methoxyaniline | |
| Buchwald-Hartwig Amination | Phenyl Bromide, NaOtBu | Pd(OAc)2, BINAP, Toluene, Reflux | N-(3-(Benzyloxy)-5-methoxyphenyl)-N-phenylamine |
These N-functionalization reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents.
Reactivity of the Benzyloxy Group
The benzyloxy group, an ether linkage containing a benzylic position, is a key feature of the molecule, often employed as a protecting group for phenols due to its relative stability and specific cleavage methods.
Cleavage and Deprotection Strategies (e.g., Hydrogenolysis)
The removal of the benzyl (B1604629) group from the phenolic oxygen is a common and crucial transformation. Several strategies exist for this deprotection, with catalytic hydrogenolysis being the most prevalent.
Catalytic Hydrogenolysis: This is a mild and efficient method for cleaving benzyl ethers. organic-chemistry.org The reaction is typically performed using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). organic-chemistry.orgambeed.com The process results in the formation of the corresponding phenol (B47542) and toluene. organic-chemistry.org In cases where other functional groups in the molecule are sensitive to reduction, a hydrogen transfer reagent, such as 1,4-cyclohexadiene, can be used in place of H₂ gas to control the availability of hydrogen. organic-chemistry.org
Chemical Cleavage: Besides hydrogenolysis, benzyl ethers can be cleaved under various chemical conditions. Strong acids can facilitate cleavage, although this method is limited to substrates that can withstand harsh acidic environments. organic-chemistry.org Other reagents have been developed for more specific applications. For instance, triphenylphosphine (B44618) hydrobromide has been shown to cleave benzyl ethers, yielding the alcohol (or phenol) and benzyltriphenylphosphonium (B107652) bromide. researchgate.net Additionally, a combination of chlorosulfonyl isocyanate and sodium hydroxide (B78521) provides another pathway for debenzylation. researchgate.net
Table 1: Summary of Deprotection Strategies for the Benzyloxy Group
| Method | Reagent(s) | Products | Key Features |
| Catalytic Hydrogenolysis | Pd/C, H₂ | Phenol, Toluene | Mild, common, high-yielding. organic-chemistry.orgambeed.com |
| Transfer Hydrogenolysis | Pd/C, 1,4-cyclohexadiene | Phenol, Toluene | Useful for substrates with other reducible groups. organic-chemistry.org |
| Lewis Acid Cleavage | Anhydrous FeCl₃ in CH₂Cl₂ | Phenol, Benzyl derivatives | Alternative to hydrogenolysis. researchgate.net |
| Chemical Cleavage | Chlorosulfonyl isocyanate, NaOH | Phenol, Benzyl derivatives | Non-reductive cleavage method. researchgate.net |
Oxidative Transformations of the Benzylic Position
The benzylic carbon of the benzyloxy group (the CH₂ adjacent to the phenyl ring) is activated and susceptible to oxidation. libretexts.orglibretexts.org Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can aggressively oxidize this position. masterorganicchemistry.com This reaction typically involves the cleavage of the benzylic C-H bonds. libretexts.orgmasterorganicchemistry.com For an alkyl group on a benzene (B151609) ring, this reaction would convert the entire side chain into a carboxylic acid (Ar–R → Ar–CO₂H). libretexts.org However, it's important to note that this harsh oxidation would likely lead to the degradation of the entire benzyloxy group rather than a simple, selective transformation of the benzylic carbon to a ketone or aldehyde while keeping the ether linkage intact. The reaction requires the presence of at least one benzylic hydrogen; groups lacking one, such as a tert-butylbenzene, are inert to this type of oxidation. libretexts.org
Reactivity of the Methoxy Group
The methoxy group is an aryl alkyl ether, which exhibits its own characteristic reactivity, primarily centered on the cleavage of the ether bond.
Ether Cleavage Reactions
The cleavage of the methyl group from the aromatic ring (demethylation) is a key reaction to unmask the phenol.
Acidic Cleavage: Aryl alkyl ethers are readily cleaved by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The reaction mechanism involves protonation of the ether oxygen, making it a good leaving group. masterorganicchemistry.com The halide ion then acts as a nucleophile, attacking the less sterically hindered alkyl group (the methyl group in this case) via an Sₙ2 mechanism. libretexts.org This process invariably yields a phenol and an alkyl halide (methyl iodide or methyl bromide), as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.orgmasterorganicchemistry.com
Lewis Acid-Mediated Cleavage: Lewis acids are also effective for cleaving aryl methyl ethers. Boron tribromide (BBr₃) is a powerful and commonly used reagent for this purpose. organic-chemistry.org
Other Reagents: More specialized reagents have been developed for mild and selective demethylation. One such example is 2-(diethylamino)ethanethiol, which affords the corresponding phenol in high yields under conditions that allow for a simple, acid-based workup to remove the sulfur-containing byproducts. organic-chemistry.org
Table 2: Summary of Cleavage Reactions for the Methoxy Group
| Method | Reagent(s) | Products | Mechanism Type |
| Strong Acid Cleavage | HI or HBr | Phenol, Methyl Halide | Sₙ2 libretexts.orgmasterorganicchemistry.com |
| Lewis Acid Cleavage | Boron Tribromide (BBr₃) | Phenol, (after workup) | Lewis acid-assisted cleavage organic-chemistry.org |
| Thiol-Based Cleavage | 2-(diethylamino)ethanethiol | Phenol, Methyl Sulfide (B99878) byproduct | Nucleophilic demethylation organic-chemistry.org |
Functionalization at the Methoxy Group (if applicable)
Direct functionalization at the methoxy group without cleaving the C-O bond is not a common transformation. The primary reactivity of this group is ether cleavage to generate the phenol, which can then be subjected to further reactions. Therefore, functionalization is typically considered a two-step process involving deprotection followed by reaction at the newly formed hydroxyl group.
Catalytic Reactions and their Mechanisms Involving this compound
A catalyst functions by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. lumenlearning.com this compound can participate in a variety of catalytic reactions, primarily leveraging the reactivity of its aniline and aryl functionalities.
Heterogeneous Catalysis: The catalytic hydrogenolysis of the benzyloxy group (discussed in 3.3.1) is a classic example of heterogeneous catalysis. lumenlearning.com In this process, the solid palladium catalyst provides an active surface for the reaction between the gaseous hydrogen and the dissolved aniline derivative. lumenlearning.com
Homogeneous Catalysis and Cross-Coupling: The aniline moiety and the aromatic ring can participate in various transition-metal-catalyzed reactions. For instance, the nitrogen atom or the aromatic carbons can act as nucleophiles in palladium-catalyzed cross-coupling reactions to form new C-N or C-C bonds. While specific examples involving this compound are not extensively detailed in the provided literature, related structures such as 3-methoxyaniline are used as building blocks in copper-catalyzed synthesis reactions. thieme-connect.com This suggests that this compound would be a viable substrate for similar transformations, such as Buchwald-Hartwig amination or Suzuki coupling, under appropriate catalytic conditions.
The general mechanism for many of these reactions involves a catalytic cycle, which may include steps like:
Oxidative Addition: The metal catalyst (e.g., Pd(0)) inserts into an aryl-halide bond.
Ligand Exchange/Coordination: The aniline derivative coordinates to the metal center.
Reductive Elimination: The desired product is formed, and the catalyst is regenerated in its initial oxidation state, allowing the cycle to repeat.
The presence of both the benzyloxy and methoxy groups can influence the electronic properties and steric environment of the aromatic ring, thus affecting the regioselectivity and rate of these catalytic reactions.
Table 3: Potential Catalytic Reactions Involving this compound
| Reaction Type | Functional Group Involved | Catalyst Example | Potential Outcome |
| Hydrogenolysis | Benzyloxy Group | Pd/C (Heterogeneous) | Cleavage to form 3-amino-5-methoxyphenol (B2440535) organic-chemistry.org |
| Buchwald-Hartwig Amination | Aniline (N-H bond) | Palladium complexes (Homogeneous) | Formation of diarylamines or triarylamines |
| Suzuki Coupling | Aromatic Ring (after conversion to halide/triflate) | Palladium complexes (Homogeneous) | Formation of a new C-C bond (biaryl synthesis) |
| Copper-Catalyzed Reactions | Aniline / Aromatic Ring | Copper salts/complexes (Homogeneous) | Synthesis of complex heterocyclic structures thieme-connect.com |
Exploration of Transition Metal-Catalyzed Processes
The aniline functional group in this compound serves as a key reactive handle in a variety of transition metal-catalyzed reactions. The electron-donating nature of the methoxy and benzyloxy substituents enhances the nucleophilicity of the amine and activates the aromatic ring, influencing the compound's reactivity in cross-coupling and C-H functionalization reactions.
Transition metal-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, represents a powerful method for creating aryl amines. acs.orgrsc.org In this context, this compound can act as the amine component, coupling with aryl halides or pseudohalides. Catalysts based on palladium, often in conjunction with specialized phosphine (B1218219) ligands, are typically employed to facilitate this transformation. acs.org The reaction mechanism generally involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the aniline, deprotonation to form a palladium amide complex, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Direct C-H amination offers a more atom-economical alternative, avoiding the need for pre-functionalized starting materials. nih.gov Catalysts based on rhodium, iridium, and copper have been developed for such transformations. acs.orgnih.govnih.gov When this compound is a substrate, the reaction can proceed via a chelation-assisted C-H activation mechanism if a directing group is present, or through other pathways for non-directed C-H amination. For instance, iridium-catalyzed reactions can facilitate the direct use of primary anilines for intramolecular C-H amination to form carbazoles. acs.org Mechanistic studies suggest these reactions can proceed through the formation of a metallacycle, followed by C-N bond formation via a metal-nitrenoid intermediate and subsequent product release. nih.gov
Below is a table summarizing representative transition metals and their roles in processes applicable to this compound.
| Transition Metal | Catalytic Process | Typical Role of Aniline Substrate | Reference |
|---|---|---|---|
| Palladium (Pd) | Buchwald-Hartwig Amination, Mizoroki-Heck Annulation | Amine nucleophile for C-N coupling; precursor for cyclization substrates. | acs.orgacs.org |
| Copper (Cu) | Ullmann Condensation, C-H Amination | Nucleophile for C-N coupling; directing group-assisted C-H functionalization. | acs.orgnih.gov |
| Rhodium (Rh) | Hydroamination, C-H Amination | Nucleophile for addition to alkenes/alkynes; C-H functionalization. | acs.orgnih.govnih.gov |
| Iridium (Ir) | C-H Amination, C-H Borylation | Directing group-assisted or non-directed C-H amination. | acs.orgnih.govnih.gov |
Organocatalytic Reaction Pathways and Substrate Scope
Organocatalysis provides a metal-free platform for activating this compound in various transformations. The aniline's nucleophilicity is central to its role in these reactions, which often proceed through iminium or enamine intermediates. acs.orgacs.org
A prominent application is the enantioselective Friedel-Crafts alkylation of electron-rich arenes. acs.orgcore.ac.uknih.gov Chiral Brønsted acids, such as phosphoric acids, can protonate an electrophile (e.g., an imine or ortho-quinone methide), activating it for nucleophilic attack by the electron-rich aromatic ring of this compound. nih.govbeilstein-journals.org Similarly, in conjugate additions to α,β-unsaturated aldehydes, a chiral secondary amine catalyst (like an imidazolidinone) reversibly forms a chiral iminium ion with the aldehyde. acs.orgprinceton.edu This activation lowers the LUMO of the aldehyde, facilitating a 1,4-addition by the aniline nucleophile. princeton.eduresearchgate.net The substrate scope for such reactions is broad, accommodating various substituents on the aniline ring, with electron-donating groups generally enhancing reactivity. acs.orgprinceton.edu For instance, N,N-dimethyl-3-anisidine, a close structural analog, has been shown to be an effective nucleophile in these organocatalytic alkylations. acs.orgprinceton.edu
Organocatalytic reductive amination is another valuable transformation, allowing for the N-alkylation of anilines. acs.orgacs.org In these processes, the aniline first condenses with an aldehyde to form an imine intermediate in situ. acs.orgacs.org This imine is then reduced by a hydride source, which can be a Hantzsch ester or even the solvent acting as a hydride surrogate in the presence of an organocatalyst, to yield the secondary amine. acs.orgacs.org
| Organocatalytic Reaction | Activation Mode | Role of this compound | Typical Products | Reference |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Brønsted Acid Catalysis | Arene Nucleophile | Diaryl- or Triarylmethanes | nih.govbeilstein-journals.org |
| Conjugate Addition | Iminium Catalysis | Arene Nucleophile | β-Aryl Aldehydes | acs.orgprinceton.edu |
| Asymmetric Ring-Opening | Chiral Sulfinamide Catalysis | Amine Nucleophile | β-Amino Alcohols | organic-chemistry.org |
| Povarov Reaction | Chiral Amine/Acid Catalysis | Amine Component | Tetrahydroquinolines | nih.gov |
Role of this compound in Multi-component Reactions
Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to construct complex molecules with high efficiency. nih.govorganic-chemistry.org this compound, with its primary amine functionality, is an ideal component for many MCRs, most notably isocyanide-based reactions like the Ugi and Passerini reactions. acs.orgbeilstein-journals.org
In the Ugi four-component reaction (Ugi-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide converge to form an α-acylamino amide. beilstein-journals.org The reaction is initiated by the condensation of the amine (this compound) and the aldehyde to form an iminium ion. This electrophilic intermediate is then attacked by the nucleophilic isocyanide, generating a nitrilium ion intermediate. acs.orgnih.gov Finally, intramolecular acyl transfer from the carboxylate anion traps the nitrilium ion, leading to the stable Ugi product after a Mumm rearrangement. The broad functional group tolerance of the Ugi reaction makes it highly versatile for creating diverse molecular libraries. beilstein-journals.orgfrontiersin.org
An interrupted Ugi reaction can occur if the carboxylic acid component is replaced by a strong, non-nucleophilic acid. nih.gov In this scenario, the nitrilium ion intermediate, formed from the aniline, aldehyde, and isocyanide, can be trapped by an intramolecular nucleophile, such as the electron-rich aromatic ring itself, leading to the formation of heterocyclic structures like 3-aminoindoles. nih.gov
The Povarov reaction is another important MCR, typically a three-component reaction between an aniline, an aldehyde, and an electron-rich alkene to produce tetrahydroquinolines. nih.gov The reaction proceeds via a hetero-Diels-Alder pathway where an imine, formed from the aniline and aldehyde, acts as the azadiene. The electron-donating groups on this compound would facilitate the initial imine formation, a key step in these reaction cascades. nih.gov
Regioselectivity and Stereoselectivity in Syntheses and Transformations
Control of Positional Isomerism in Derivatization
The derivatization of the aromatic ring of this compound is governed by the principles of electrophilic aromatic substitution (SEAr). wikipedia.org The regiochemical outcome—the control of positional isomerism—is dictated by the cumulative electronic and steric effects of the three substituents already present: the amino (-NH2), methoxy (-OCH3), and benzyloxy (-OCH2Ph) groups.
All three substituents are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org
Amino group (-NH2): A powerful activating, ortho, para-director.
Methoxy group (-OCH3): A strong activating, ortho, para-director.
Benzyloxy group (-OCH2Ph): Also a strong activating, ortho, para-director, electronically similar to the methoxy group but sterically more demanding.
In this compound, the positions ortho and para to the strongly activating amino group are C2, C6, and C4. The C4 position is also para to the benzyloxy group and ortho to the methoxy group. The C2 position is ortho to both the amino and methoxy groups. The C6 position is ortho to the amino group and meta to the methoxy group.
Considering these effects in concert:
C4 Position: This position is activated by all three groups (para to -NH2, para to -OCH2Ph, and ortho to -OCH3). It is therefore a highly favored site for electrophilic attack.
C2 Position: This position is strongly activated, being ortho to both the powerful amino and methoxy directing groups.
C6 Position: This position is ortho to the amino group but meta to the methoxy group, making it generally less activated than the C2 and C4 positions.
Therefore, electrophilic substitution is expected to occur predominantly at the C2 and C4 positions. The choice between C2 and C4 may be influenced by steric hindrance. The bulky benzyloxy group at C3 might sterically hinder attack at the adjacent C2 and C4 positions to some extent, but C4 is generally more accessible than C2. Computational methods like the RegioSQM model, which calculates proton affinities to predict the most nucleophilic center, can provide more precise predictions for the regioselectivity of specific reactions. rsc.orgnih.gov
Diastereoselective and Enantioselective Approaches to Chiral Derivatives
Synthesizing chiral derivatives from the achiral starting material this compound requires the introduction of at least one new stereocenter in a controlled manner. This can be achieved through diastereoselective or enantioselective reactions.
Diastereoselective approaches often involve reacting the aniline with a chiral substrate or reagent. For example, in a palladium-catalyzed intramolecular Mizoroki-Heck annulation, a chiral cyclopentenyl moiety can be tethered to the aniline nitrogen. acs.org The subsequent cyclization proceeds with high diastereoselectivity, controlled by the existing stereocenter on the tether. acs.org Similarly, N-allylation of anilide derivatives, formed by coupling the aniline with a chiral carboxylic acid like lactic acid, can proceed with high diastereoselectivity using a chiral palladium catalyst. acs.org
Enantioselective approaches utilize a chiral catalyst to induce stereoselectivity.
Organocatalysis: As discussed previously, chiral phosphoric acids can catalyze the enantioselective Friedel-Crafts alkylation of the aniline ring with electrophiles like ortho-quinone methides, creating a new benzylic stereocenter with high enantiomeric excess (ee). nih.gov Chiral amine catalysts can facilitate enantioselective three-component Povarov reactions to yield chiral tetrahydroquinolines with excellent ee and diastereomeric ratios (dr). nih.gov
Transition Metal Catalysis: Chiral ligands coordinated to a transition metal are key to enantioselective catalysis. For instance, the rhodium-catalyzed reaction of ortho-vinylanilines (which could be derived from this compound) with triazoles can produce tetrasubstituted indolines with excellent cis-diastereoselectivity. nih.gov Mechanistic studies of Rh-catalyzed asymmetric amination suggest that hydrogen bonding interactions can be crucial for delivering the amine nucleophile selectively to create the desired stereocenter. nih.gov
A catalyst-free, visible-light-driven annulation reaction between N,N-dialkyl anilines and certain alkenes can also produce substituted tetrahydroquinolines with complete diastereoselectivity, driven by the photoexcitation of an electron donor-acceptor (EDA) complex. nih.gov
Reaction Intermediate Identification and Mechanistic Elucidation Studies
Understanding the reactive intermediates and reaction mechanisms is crucial for optimizing reaction conditions and controlling selectivity. While specific mechanistic studies on this compound are scarce, the intermediates formed from this electron-rich aniline can be inferred from studies on analogous systems.
In organocatalytic reactions , the identification of elusive intermediates like enamines and iminium ions is a central challenge. acs.orgunito.it
Iminium Catalysis: In conjugate additions or Povarov reactions, the aniline condenses with an aldehyde to form an imine, which is then protonated by a Brønsted acid or a chiral acid catalyst to form a reactive iminium ion. princeton.eduacs.orgnih.gov This intermediate activates the substrate for nucleophilic attack.
Enamine Catalysis: While less common for anilines acting as the catalyst, anilines can react with enamine intermediates. In some multi-component reactions, an enamine formed from a different amine and an aldehyde can be an intermediate that attacks an imine derived from the aniline. nih.gov
In transition metal catalysis , the mechanism often involves the formation of organometallic intermediates.
Buchwald-Hartwig Amination: The catalytic cycle is well-established and involves Pd(0)/Pd(II) intermediates, including a key palladium-amide complex formed after deprotonation of the coordinated aniline. acs.org
C-H Amination: Mechanistic pathways often involve a chelation-assisted C-H cleavage to form a metallacycle (e.g., an iridacycle or palladacycle). acs.orgnih.govresearchgate.net Subsequent reaction with an amino source, such as an azide, can generate a metal-nitrenoid intermediate, which then undergoes insertion into the metal-carbon bond to form the C-N linkage. nih.gov
In multi-component reactions , the key intermediate is often a nitrilium ion. acs.orgnih.gov In the Ugi reaction, this electrophilic species is formed by the addition of an isocyanide to the iminium ion generated from the aniline and aldehyde. nih.gov The characterization of these highly reactive, short-lived intermediates often requires advanced techniques like in-situ NMR spectroscopy, mass spectrometry, and computational studies (DFT). acs.orgunito.itnih.gov Kinetic studies and deuterium (B1214612) labeling experiments are also vital tools for elucidating the reaction pathways and identifying the rate-determining step. acs.orgtandfonline.com
Investigation of Reaction Pathways through Kinetic Studies
While specific kinetic data for the reactions of this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for predictions of its reactivity. The rate of chemical reactions involving this compound, such as electrophilic aromatic substitution or oxidation, is expected to be significantly influenced by the nature of the reactants, solvent, and temperature.
The electron-donating nature of both the benzyloxy and methoxy groups, through resonance and inductive effects, increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. The primary site of substitution is anticipated to be ortho and para to the activating groups. However, in this 3,5-disubstituted aniline, the positions ortho to the amino group (2 and 6) and the position para to the methoxy group and ortho to the benzyloxy group (4) are the most activated. Steric hindrance from the bulky benzyloxy group may influence the regioselectivity of these reactions.
A hypothetical kinetic study of an electrophilic bromination reaction could be designed to determine the reaction order and rate constants. By varying the concentrations of this compound and the brominating agent (e.g., N-bromosuccinimide), and monitoring the reaction progress over time using techniques like UV-Vis spectroscopy or HPLC, one could extract valuable kinetic parameters.
Illustrative Data for a Hypothetical Kinetic Study:
The following table represents hypothetical data from a kinetic experiment on the bromination of this compound. This data is for illustrative purposes to demonstrate the type of information that would be sought in such a study.
| Experiment | [this compound] (M) | [N-Bromosuccinimide] (M) | Initial Rate (M/s) |
| 1 | 0.01 | 0.01 | 1.5 x 10⁻⁵ |
| 2 | 0.02 | 0.01 | 3.0 x 10⁻⁵ |
| 3 | 0.01 | 0.02 | 3.1 x 10⁻⁵ |
Trapping and Detection of Short-Lived Intermediates
Reactions involving aniline derivatives often proceed through short-lived, highly reactive intermediates such as radical cations or nitrenium ions. The detection and characterization of these species are challenging but essential for a complete mechanistic understanding.
Formation of Intermediates:
Radical Cations: One-electron oxidation of this compound, for instance, by chemical oxidants or electrochemical methods, would generate the corresponding radical cation. The stability of this intermediate would be enhanced by the electron-donating substituents.
Nitrenium Ions: N-functionalized derivatives of this compound, upon heterolytic cleavage of a leaving group from the nitrogen atom, could form a nitrenium ion. These are potent electrophiles implicated in various chemical and biological processes.
Trapping and Detection Methods:
The transient nature of these intermediates necessitates specialized techniques for their study. ethz.ch
Chemical Trapping: This involves the use of a "trapping" agent that reacts specifically with the intermediate to form a stable, characterizable product. For a nitrenium ion, nucleophiles such as azide ions or halides can serve as effective traps. scholaris.ca For radical species, spin traps like nitrones or nitroso compounds are employed. nih.gov The resulting spin adducts are more persistent and can be detected by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.com
Spectroscopic Detection: Fast spectroscopic methods, such as laser flash photolysis (LFP), can be used to directly observe and characterize short-lived intermediates. scholaris.ca LFP allows for the generation of a high concentration of the intermediate in a short time, enabling the measurement of its absorption spectrum and decay kinetics.
Illustrative Trapping Experiment Results:
The table below illustrates hypothetical results from a trapping experiment designed to detect a nitrenium ion intermediate generated from a derivative of this compound.
| Trapping Agent | Proposed Intermediate | Trapped Product | Method of Detection |
| Sodium Azide (NaN₃) | Arylnitrenium Ion | Azido-substituted aniline derivative | Mass Spectrometry, NMR |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | Radical Cation | TEMPO-adduct | EPR Spectroscopy, Mass Spectrometry |
The identification of the trapped products provides strong evidence for the existence of the proposed short-lived intermediate, thereby illuminating the reaction mechanism. While direct experimental data for this compound is scarce, the established reactivity of related aniline derivatives provides a solid framework for predicting and studying its chemical transformations.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3 Benzyloxy 5 Methoxyaniline and Its Derivatives
Spectroscopic Techniques for Molecular Structure Determination
Spectroscopic methods provide the foundational data for determining the molecular architecture of 3-(Benzyloxy)-5-methoxyaniline. Each technique offers unique insights into the connectivity, chemical environment, and electronic properties of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom.
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons on both the aniline (B41778) and benzyl (B1604629) rings, the methylene protons of the benzyl group, the methoxy (B1213986) protons, and the amine protons. The protons on the aniline ring are expected to appear as distinct multiplets in the aromatic region (typically 6.0-7.5 ppm), influenced by the electron-donating effects of the amine, methoxy, and benzyloxy groups. The five protons of the benzyl group's phenyl ring would typically appear as a multiplet around 7.2-7.5 ppm. The benzylic methylene protons (-O-CH₂-Ph) would present as a characteristic singlet around 5.0 ppm. The methoxy group protons (-OCH₃) would also be a sharp singlet, typically further upfield around 3.7-3.8 ppm, while the amine (-NH₂) protons show a broader signal whose chemical shift can vary.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the carbons of the aniline ring, the benzyl ring, the benzylic methylene carbon, and the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. For instance, carbons bonded to oxygen (C-O) in the aniline and benzyl ether moieties would appear significantly downfield (typically 150-160 ppm). spectrabase.com
2D-NMR: To unambiguously assign all proton and carbon signals, especially for complex derivatives, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized.
COSY spectra establish proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons within the aromatic rings.
HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of a proton's signal to its attached carbon.
HMBC spectra reveal correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure by connecting different fragments, such as linking the benzylic methylene protons to the carbons of the phenyl ring and the oxygen-bearing carbon of the aniline ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aniline Ring C-H | 6.0 - 6.5 | 95 - 110 |
| Aniline Ring C-N | - | 145 - 150 |
| Aniline Ring C-O (Methoxy) | - | 160 - 162 |
| Aniline Ring C-O (Benzyloxy) | - | 159 - 161 |
| Methoxy (-OCH₃) | ~3.75 (s, 3H) | ~55.5 |
| Amine (-NH₂) | Variable, broad (s, 2H) | - |
| Benzyl Ring C-H | 7.2 - 7.5 (m, 5H) | 127 - 129 |
| Benzyl Ring C-C | - | ~137 |
| Benzylic Methylene (-OCH₂-) | ~5.05 (s, 2H) | ~70.0 |
Note: These are estimated values based on typical shifts for similar functional groups and may vary based on solvent and experimental conditions.
Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The IR spectrum of this compound would display several characteristic absorption bands:
N-H Stretching: Primary aromatic amines typically show two distinct bands in the region of 3300-3500 cm⁻¹ due to the symmetric and asymmetric stretching of the N-H bonds. libretexts.orgwikieducator.org
C-H Stretching: Aromatic C-H stretching vibrations appear as a group of peaks just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methoxy groups appears just below 3000 cm⁻¹. researchgate.net
C=C Stretching: Aromatic ring C=C stretching vibrations result in several absorptions in the 1450-1600 cm⁻¹ region. researchgate.net
C-O Stretching: The spectrum would feature strong C-O stretching bands characteristic of aryl ethers. Aromatic ethers typically show two strong bands: an asymmetric stretch around 1200-1275 cm⁻¹ and a symmetric stretch around 1000-1075 cm⁻¹. libretexts.orglibretexts.org
C-N Stretching: The C-N stretching of aromatic amines is observed in the 1250-1335 cm⁻¹ range. wikieducator.org
N-H Bending: The N-H scissoring (bending) vibration of the primary amine group typically appears as a medium to strong band between 1580-1650 cm⁻¹. wikieducator.org
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 | Medium |
| C-H Stretch (aromatic) | Aryl | 3000 - 3100 | Medium-Weak |
| C-H Stretch (aliphatic) | -OCH₃, -CH₂- | 2850 - 3000 | Medium |
| N-H Bend | Primary Amine | 1580 - 1650 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |
| C-O Stretch (asymmetric) | Aryl Ether | 1200 - 1275 | Strong |
| C-O Stretch (symmetric) | Aryl Ether | 1000 - 1075 | Strong |
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.
For this compound (C₁₄H₁₅NO₂), the expected exact mass would be calculated and compared to the experimental value from HRMS.
Tandem MS (MS/MS) is used to study the fragmentation patterns of the molecular ion. The fragmentation of this compound is expected to follow pathways characteristic of benzyl ethers and anilines. Key fragmentation processes would include:
Alpha-cleavage: Cleavage of the C-O bond alpha to the aniline ring is a common pathway for aromatic ethers. whitman.edu
Benzylic Cleavage: The most prominent fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. studylib.netrsc.org This is often the base peak in the spectrum.
Loss of Neutrals: The molecular ion may also lose small neutral molecules, such as CO or CH₃.
Table 3: Expected Mass Fragments for this compound
| m/z | Possible Fragment Ion | Fragmentation Pathway |
| 229 | [M]⁺ | Molecular Ion |
| 138 | [M - C₇H₇]⁺ | Loss of benzyl radical |
| 123 | [M - C₇H₈O]⁺ | Cleavage of benzyl ether and rearrangement |
| 91 | [C₇H₇]⁺ | Formation of tropylium ion |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Aromatic compounds like this compound exhibit characteristic absorptions due to π → π* transitions within the benzene (B151609) rings.
The presence of auxochromes (the -NH₂, -OCH₃, and -OCH₂Ph groups) on the aniline ring causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. libretexts.orgquimicaorganica.org The lone pair electrons on the nitrogen and oxygen atoms interact with the π-electron system of the ring, extending the conjugation and lowering the energy required for electronic transitions. libretexts.org For aromatic amines, the primary absorption bands are typically observed in the 230-280 nm range. libretexts.orgquimicaorganica.org
Chromatographic Methods for Purity and Isomeric Analysis
Chromatographic techniques are paramount for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for purity analysis. A reversed-phase (RP) HPLC method, likely using a C18 or phenyl-bonded silica (B1680970) column, would be effective. sielc.comgoogle.com The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.com A UV detector set to a wavelength where the compound strongly absorbs (determined from the UV-Vis spectrum) would be used for detection. This method can resolve the target compound from impurities with high sensitivity and accuracy. google.com
Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) would be developed to achieve good separation between the product and other components on a silica gel plate.
Gas Chromatography (GC): For more volatile derivatives, GC coupled with a mass spectrometer (GC-MS) can be a powerful tool for separation and identification, providing both retention time and mass spectral data for each component in a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. soltoggio.netsaspublishers.com For a compound like this compound, which has a relatively high boiling point and contains a polar amine group, direct analysis by GC-MS can be challenging. Therefore, derivatization is typically necessary to convert the analyte into a more volatile and thermally stable counterpart, reducing its polarity and improving its chromatographic behavior. nih.gov
A common derivatization strategy for compounds containing active hydrogens, such as the amine group in this compound, is silylation. Reagents like N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (TMS) group [-Si(CH₃)₃]. nih.gov This process significantly increases the volatility of the molecule, making it suitable for GC analysis.
The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. nih.govscienceopen.com The separation is based on the differential partitioning of the compound between the stationary phase lining the column and the mobile gas phase. Following separation, the eluted compounds enter the mass spectrometer, which ionizes the molecules (typically via electron impact) and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. saspublishers.comscienceopen.com
The table below illustrates hypothetical GC-MS data for the TMS-derivative of this compound.
Table 1: Hypothetical GC-MS Data for Trimethylsilyl-Derivatized this compound
| Parameter | Value | Description |
|---|---|---|
| Analyte | N-(3-(benzyloxy)-5-methoxyphenyl)-1,1,1-trimethylsilanamine | The trimethylsilyl (TMS) derivative of the parent compound. |
| GC Column | VF-5ms (30 m x 250 µm x 0.25 µm) | A common non-polar column suitable for a wide range of analytes. |
| Carrier Gas | Helium at 1.2 mL/min | The mobile phase that carries the analyte through the column. |
| Oven Program | 100°C (2 min), ramp to 300°C at 10°C/min, hold for 5 min | The temperature gradient used to elute compounds from the column. |
| Retention Time (RT) | ~18.5 min | The time taken for the analyte to pass through the GC column. |
| Key Mass Fragments (m/z) | 301 (M+), 210, 91 | The mass-to-charge ratios of the molecular ion and characteristic fragment ions. |
Liquid Chromatography with Diode Array Detection (LC-DAD) for Non-Volatile Compounds
For non-volatile or thermally unstable compounds, High-Performance Liquid Chromatography (HPLC) is the separation technique of choice. mdpi.com When coupled with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, LC-DAD becomes a robust tool for both quantification and qualitative analysis. phcog.comsykam.com This method is well-suited for the direct analysis of this compound and its non-volatile derivatives without the need for derivatization.
In an LC system, a liquid mobile phase pumps the sample through a column packed with a solid stationary phase. phcog.com For aromatic amines, reversed-phase chromatography is commonly employed, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water). phcog.comphcog.com The separation occurs based on the analyte's polarity and interaction with the stationary phase.
The DAD detector measures absorbance across a wide range of wavelengths simultaneously as the analyte elutes from the column. sykam.commdpi.com This provides a complete UV-Vis spectrum of the compound, which can aid in its identification by comparing it to a spectral library or a known standard. The wavelength of maximum absorbance (λmax) is particularly useful for identification and for setting up quantitative methods with high sensitivity. phcog.com
The following table presents plausible LC-DAD results for the analysis of this compound.
Table 2: Hypothetical LC-DAD Data for this compound
| Parameter | Value | Description |
|---|---|---|
| Analyte | This compound | The parent compound being analyzed. |
| LC Column | C18 (4.6 mm x 250 mm, 5 µm) | A standard reversed-phase column for separating non-polar to moderately polar compounds. |
| Mobile Phase | Gradient: Acetonitrile and 0.1% Formic Acid in Water | A polar mobile phase system used to elute compounds based on polarity. |
| Flow Rate | 1.0 mL/min | The rate at which the mobile phase is pumped through the column. |
| Retention Time (RT) | ~9.2 min | The characteristic time for the analyte to elute from the column under the specified conditions. |
| λmax | ~245 nm, 290 nm | The wavelengths of maximum UV absorbance, characteristic of the compound's chromophores. |
Complementary Advanced Material Characterization Techniques
When this compound is used as a monomer or a precursor in the synthesis of polymers, thin films, or other advanced materials, a suite of characterization techniques is required to understand the material's morphology, surface chemistry, and thermal properties.
Electron Microscopy (Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM))
Electron microscopy techniques are vital for visualizing the microstructure of materials at high magnification.
Scanning Electron Microscopy (SEM) provides detailed images of a material's surface topography. A focused beam of electrons scans the surface, and detectors collect secondary electrons, backscattered electrons, and X-rays emitted from the sample. This information is used to generate images that reveal features such as texture, grain size, and porosity. For a polymer film derived from this compound, SEM could be used to assess film uniformity, identify defects, and study surface morphology.
Transmission Electron Microscopy (TEM) is used to investigate the internal structure of a material. A broad beam of electrons is transmitted through an ultrathin specimen. The interactions of the electrons with the sample are used to form an image, revealing details about crystal structure, dislocations, and the dispersion of nanoparticles within a composite material. If this compound were used to create a nanocomposite, TEM would be essential for visualizing the size, shape, and distribution of the nanoscale filler within the polymer matrix.
Table 3: Application of Electron Microscopy to Materials Derived from this compound
| Technique | Information Obtained | Sample Application Example |
|---|---|---|
| SEM | Surface topography, morphology, particle size distribution | Characterizing the surface smoothness and identifying pinhole defects in a thin film synthesized from a this compound-based polymer. |
| TEM | Internal structure, crystallinity, nanoparticle dispersion | Visualizing the distribution and arrangement of carbon nanotubes within a composite material where the matrix is a polymer of this compound. |
Surface Analysis Techniques (X-ray Photoelectron Spectroscopy (XPS), Secondary Ion Mass Spectrometry (SIMS))
Surface analysis techniques are crucial for determining the elemental composition and chemical environment at the very surface of a material, which often governs properties like adhesion, wettability, and biocompatibility.
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides quantitative elemental and chemical state information from the top 1-10 nm of a material's surface. The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, the binding energy can be determined, which is characteristic of a specific element and its oxidation state. XPS would be invaluable for confirming the presence of nitrogen, oxygen, and carbon in the expected chemical states on the surface of a polymer derived from this compound.
Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique that can detect elements in the parts-per-million to parts-per-billion range. A primary ion beam is used to sputter the sample surface, and the ejected secondary ions are analyzed by a mass spectrometer. SIMS can be used for surface imaging to show the lateral distribution of chemical species and for depth profiling to determine the elemental composition as a function of depth.
Table 4: Hypothetical XPS Binding Energy Data for a Polymer from this compound
| Element | Orbital | Binding Energy (eV) | Inferred Chemical State |
|---|---|---|---|
| C | 1s | ~284.8 | C-C, C-H (Aromatic/Aliphatic) |
| C | 1s | ~286.5 | C-O, C-N |
| N | 1s | ~399.7 | Amine/Amide |
| O | 1s | ~532.8 | C-O (Ether/Phenolic) |
Computational and Theoretical Investigations of 3 Benzyloxy 5 Methoxyaniline
Reaction Mechanism Modeling and Energy Landscapes:No studies modeling the reaction mechanisms or detailing the energy landscapes involving 3-(Benzyloxy)-5-methoxyaniline could be located.
Due to the absence of this specific information, the generation of the requested article cannot be completed at this time.
Analysis of Molecular Interactions and Reactivity Descriptors
Reactivity descriptors derived from the electronic structure of a molecule offer a quantitative measure of its chemical behavior. These tools are invaluable for predicting how a molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. libretexts.org It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.orgpku.edu.cn The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org
The energy of the HOMO is related to the ionization potential and indicates a molecule's ability to donate electrons (nucleophilicity). pku.edu.cn The energy of the LUMO is related to the electron affinity and signifies its ability to accept electrons (electrophilicity). pku.edu.cnwuxiapptec.com The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.orgirjweb.com A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and methoxy-substituted phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO would show the most likely sites for nucleophilic attack. Analysis of the HOMO and LUMO energies can provide quantitative predictions of the molecule's reactivity. researchgate.net
Table 1: Representative Frontier Orbital Data This table presents hypothetical data for illustrative purposes, as specific computational results for this compound were not available in the searched literature.
| Parameter | Energy (eV) | Description |
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. |
| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 4.90 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. malayajournal.org |
Molecular Electrostatic Potential (MEP) Surfaces for Charge Distribution and Recognition
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. mdpi.comresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface, revealing the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). malayajournal.orgresearchgate.net
Typically, MEP surfaces are color-coded:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.
Green/Yellow: Regions of intermediate potential. researchgate.net
For this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the benzyloxy and methoxy (B1213986) groups and near the nitrogen atom of the aniline group, highlighting these as sites for hydrogen bonding and electrophilic interaction. The aromatic protons and the amine hydrogens would exhibit positive potential (blue), indicating them as sites for nucleophilic interaction. mdpi.com The MEP provides crucial insights into how the molecule will be recognized by biological receptors or other reactants. researchgate.net
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a localized Lewis-like structure of bonds, lone pairs, and antibonds. uni-muenchen.dejoaquinbarroso.com This method provides a quantitative description of bonding and intramolecular interactions. researchgate.net By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO theory can quantify delocalization effects, such as hyperconjugation. The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates their significance. wisc.edu For this compound, NBO analysis could reveal the extent of lone pair delocalization from the nitrogen and oxygen atoms into the aromatic ring system, providing a deeper understanding of the substituent effects on the molecule's electronic structure. researchgate.net
Table 2: Representative NBO Analysis Donor-Acceptor Interactions This table presents hypothetical data for illustrative purposes based on general NBO output descriptions. uni-muenchen.dewisc.edu
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | π* (Caromatic-Caromatic) | 18.5 | Lone Pair → Antibond (Resonance) |
| LP (1) Omethoxy | π* (Caromatic-Caromatic) | 15.2 | Lone Pair → Antibond (Resonance) |
| σ (C-H) | σ* (C-N) | 2.1 | Bond → Antibond (Hyperconjugation) |
The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. jussieu.fr It provides a powerful method for visualizing chemical bonding, with values ranging from 0 to 1. q-chem.com Regions with high ELF values (close to 1) correspond to areas of high electron localization, such as covalent bonds, lone pairs, and atomic core shells. jussieu.fraps.org In contrast, an ELF value of 0.5 is characteristic of an electron-gas-like pair probability. q-chem.com An ELF analysis of this compound would distinctly map its covalent bonds, the lone pairs on the nitrogen and oxygen atoms, and the delocalized π-system of the aromatic rings, offering a clear visual depiction of its electronic structure. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. imtm.czresearchgate.net By solving Newton's equations of motion, MD simulations generate a trajectory that describes the positions and velocities of particles, providing detailed information about the dynamic behavior of a system. samipubco.com
For a flexible molecule like this compound, MD simulations are particularly useful for conformational analysis . lookchem.comlumenlearning.com The molecule can adopt numerous shapes (conformations) due to rotation around its single bonds. MD simulations can explore the potential energy surface to identify stable, low-energy conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and biological activity.
Furthermore, MD simulations can explicitly model solvation effects . The behavior and conformation of a molecule can be significantly influenced by its solvent environment. By including solvent molecules (e.g., water) in the simulation box, MD can capture the explicit interactions between the solute and solvent, such as hydrogen bonding. This provides a more realistic model of the molecule's behavior in solution, which is essential for predicting properties in a biological or chemical context. imtm.cz
Applications of 3 Benzyloxy 5 Methoxyaniline As a Synthetic Intermediate and Building Block
Synthesis of Complex Organic Molecules
3-(Benzyloxy)-5-methoxyaniline serves as a crucial starting material and intermediate in the synthesis of a variety of complex organic molecules. Its unique structure, featuring an aniline (B41778) core with strategically placed benzyloxy and methoxy (B1213986) groups, allows for diverse chemical transformations, making it a valuable tool for organic chemists.
Precursor for Nitrogen-Containing Heterocycles
This compound is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science.
Quinolines and Pyrimido[4,5-b]quinolines: this compound derivatives have been utilized in the synthesis of novel pyrimido[4,5-b]quinolines. For instance, a one-pot, three-component reaction involving an appropriate aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193) can yield these complex heterocyclic systems. nih.govacs.org The resulting compounds have been characterized using various spectroscopic methods. nih.govacs.org The pyrimido[4,5-b]quinoline core is formed through a series of reactions that may include cyclocondensation and dehydration. researchgate.net
Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through multi-component reactions. nanochemres.orgheteroletters.org For example, the reaction of an aniline derivative, a benzaldehyde, and a barbituric acid derivative can lead to the formation of pyrimidine-triones. nanochemres.org The pyrimidine ring system is a fundamental component of nucleic acids and many biologically active compounds. heteroletters.org
Imidazolidines: Imidazolidine derivatives can be synthesized from aniline precursors. uokerbala.edu.iqfrontiersin.org One approach involves the condensation of an aniline with an aldehyde to form an imine, which is then reacted with an amino acid, such as glycine (B1666218) or L-alanine, to yield imidazolidines. uokerbala.edu.iq Copper-catalyzed reactions of aziridines with imines also provide a route to substituted imidazolidines. frontiersin.org Polyhalonitrobutadienes have also been used as building blocks for the synthesis of imidazolidines. mdpi.com
Oxazines: 1,3-Oxazine derivatives can be synthesized through various methods, including the reaction of an aniline, a phenol (B47542), and formaldehyde. sciresliterature.org Green chemistry approaches, such as using microwave irradiation or solvent-free conditions, have been employed for the synthesis of these heterocycles. sciresliterature.orgijpsr.com The reaction of chalcones with N-(4-methoxybenzylidene)aniline has also been reported to yield 1,3-oxazine compounds. edu.krd
Thiazinones: Thiazinone derivatives can be prepared from Schiff bases, which are formed by the reaction of an aniline with an aldehyde. researchgate.net The subsequent reaction of the Schiff base with 2-mercaptobenzoic acid can lead to the formation of the thiazinone ring system. researchgate.net
Construction of Polycyclic Aromatic Systems and Spirocyclic Compounds
The structural features of this compound also lend themselves to the construction of more intricate molecular architectures.
Polycyclic Aromatic Systems: Polycyclic aromatic hydrocarbons (PAHs) are compounds containing multiple fused aromatic rings. iarc.fririspublishers.com While direct synthesis of complex PAHs using this compound as a primary building block is not extensively detailed in the provided results, its role as a precursor to functionalized aromatic rings makes it a potential starting point for the assembly of larger polycyclic systems through various cross-coupling and annulation reactions.
Spirocyclic Compounds: Spirocyclic compounds, characterized by two rings sharing a single atom, possess unique three-dimensional structures that are of interest in drug discovery. rsc.orgresearchgate.net The synthesis of spirocyclic scaffolds can be achieved through various methods, including the use of hypervalent iodine reagents in the spirocyclization of substituted phenols. beilstein-journals.org While a direct application of this compound in the synthesis of spirocyclic compounds is not explicitly mentioned, its aniline and benzyloxy functionalities could be chemically modified to create precursors suitable for spirocyclization reactions, such as those leading to spiro-oxindoles.
Role in the Synthesis of Dyes and Chromophores
The aromatic amine functionality of this compound makes it a valuable component in the synthesis of colored compounds and materials with specific optical properties.
Azo Dye Synthesis and Photophysical Property Studies
Azo dyes, which contain the -N=N- functional group, represent a large and important class of synthetic colorants. researchgate.netnih.gov
Synthesis and Properties: this compound can be diazotized and coupled with various aromatic compounds to produce azo dyes. researchgate.net The photophysical properties of these dyes, such as their absorption and emission spectra, are of significant interest and can be influenced by the substituents on the aromatic rings and the solvent polarity. researchgate.netrsc.orgnih.gov The synthesis of novel azo dyes, including those linked to 1,2,3-triazoles, has been reported, and their photophysical properties have been investigated. rsc.org
Design of Fluorescent Probes and Logic Gates
The principles of fluorescence and molecular recognition can be combined to create sophisticated chemical sensors and molecular-scale computing elements.
Fluorescent Probes: Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte. While the direct use of this compound in a specific fluorescent probe is not detailed, its derivatives can be incorporated into larger molecular systems designed for this purpose. For example, "click" chemistry has been used to create 1,2,3-triazole appended scaffolds for the selective detection of metal ions like Cu(II) and Pb(II). nih.gov
Molecular Logic Gates: Molecular logic gates are molecules that perform logical operations based on chemical or physical inputs. nih.gov Fluorescent molecules are often used as the basis for these gates, where the fluorescence output (ON or OFF) corresponds to a logical state (1 or 0). ed.ac.uk For instance, a fluorescent probe that mimics an IMPLICATION logic gate for the sensing of Cu(II) and Pb(II) has been developed. nih.gov The design of such systems often involves the strategic placement of fluorophores and recognition units, a role for which derivatives of this compound could be suited.
Contributions to Polymer Science and Material Chemistry
While the primary applications of this compound appear to be in the synthesis of discrete small molecules, its functional groups suggest potential utility in the field of materials science. Aniline derivatives are known to be used in the synthesis of polymers, and the benzyloxy and methoxy groups could be used to tune the properties of the resulting materials. However, specific examples of the use of this compound in polymer science and material chemistry are not detailed in the provided search results.
Monomer or Co-monomer in the Synthesis of Advanced Polymers (e.g., Benzoxazine (B1645224) polymers)
Benzoxazine polymers are a class of high-performance thermosetting resins known for their excellent thermal stability, mechanical properties, and flame retardancy. mdpi.comgoogle.com The synthesis of benzoxazine monomers typically involves the reaction of a phenol, a primary amine, and formaldehyde. researchgate.net this compound can serve as the amine component in the synthesis of novel benzoxazine monomers. The presence of the benzyloxy and methoxy groups can influence the curing behavior of the resulting benzoxazine resin and the properties of the final crosslinked polybenzoxazine. researchgate.net For instance, these substituents can affect the processing window and the final glass transition temperature of the polymer. mdpi.comresearchgate.net Researchers have explored the use of various substituted anilines to create benzoxazine polymers with tailored properties for applications in electronics, aerospace, and as fire-resistant materials. mdpi.comgoogle.com The synthesis of bifunctional benzoxazine monomers from diamines and phenols has also been a subject of interest to enhance the properties of the resulting polymers. researchgate.net
| Property | Description | Reference |
| Monomer Type | Amine component in benzoxazine synthesis | researchgate.net |
| Polymer Properties | Influences curing and thermal stability | mdpi.comresearchgate.net |
| Applications | High-performance composites, fire-resistant materials | mdpi.comgoogle.com |
Development of Functional Materials with Tailored Properties
The unique substitution pattern of this compound makes it a valuable building block for the development of functional materials beyond polymers. The aromatic rings and the ether linkages can be functionalized to introduce specific properties such as optical, electronic, or liquid crystalline behavior. While direct research on this compound for other functional materials is not extensively documented in the provided results, the principles of using substituted anilines in material science are well-established. bldpharm.com For example, aniline derivatives are used in the synthesis of organic light-emitting diodes (OLEDs), covalent organic frameworks (COFs), and other electronic materials. bldpharm.com The ability to tune the electronic properties of the aniline core through substituents like the benzyloxy and methoxy groups is a key strategy in designing materials with specific functionalities.
Development of Molecular Scaffolds for Structure-Activity Relationship (SAR) Studies in Chemical Biology
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology for understanding how the chemical structure of a molecule relates to its biological activity. gardp.org By systematically modifying a lead compound, researchers can identify the key structural features responsible for its therapeutic or biological effects. gardp.orgresearchgate.net
Design and Synthesis of Derivatives for Investigating Molecular Recognition and Receptor Engagement
This compound serves as a valuable scaffold for generating libraries of derivatives to probe molecular recognition events and receptor interactions. nih.govdundee.ac.uk The aniline nitrogen can be readily acylated, alkylated, or incorporated into heterocyclic systems, while the benzyloxy and methoxy groups offer sites for further modification. For example, the benzyloxy group can be deprotected to reveal a phenol, which can then be functionalized in various ways. tandfonline.com This allows for the systematic exploration of how different substituents at specific positions influence binding affinity and selectivity for a biological target. nih.govdundee.ac.uk The synthesis of a series of compounds with variations on the this compound core can provide crucial data for understanding the binding pocket of a receptor and for designing more potent and selective ligands. nih.govdundee.ac.ukcore.ac.uk
| Modification Site | Potential Reaction | Purpose in SAR |
| Aniline Nitrogen | Acylation, Alkylation, Heterocycle formation | Explore interactions with receptor backbone or specific residues |
| Benzyloxy Group | Deprotection to phenol, Ether cleavage | Introduce hydrogen bond donors/acceptors, alter solubility |
| Aromatic Rings | Electrophilic substitution | Probe steric and electronic requirements of the binding site |
Exploring Substituent Effects on Bioactive Scaffolds (e.g., for trypanocidal activity)
The benzyloxy and methoxy groups of this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of a bioactive scaffold. In the context of developing new therapeutic agents, understanding these substituent effects is critical. For instance, in the search for new trypanocidal agents to treat diseases like Chagas disease and African trypanosomiasis, researchers often synthesize and evaluate a variety of substituted compounds. mdpi.comnih.govnih.gov The lipophilicity and electronic nature of substituents can impact a molecule's ability to cross cell membranes and interact with its target enzyme, such as trypanothione (B104310) reductase. nih.gov While no direct studies on the trypanocidal activity of this compound itself were found, the principles of SAR would apply. mdpi.com By incorporating this aniline into a known trypanocidal scaffold, one could investigate how the benzyloxy and methoxy groups affect its potency and selectivity. nih.govmdpi.com
Future Research Directions
Exploration of Novel Synthetic Pathways for Enhanced Atom Economy and Efficiency
The principles of green chemistry, particularly atom economy, are central to modern synthetic chemistry. Future research should prioritize the development of more efficient and environmentally benign methods for the synthesis of 3-(Benzyloxy)-5-methoxyaniline.
Another promising avenue is the exploration of three-component coupling reactions. chemrevlett.com A convergent approach, where simpler, readily available starting materials are combined in a single step, would significantly enhance the atom economy. chemrevlett.com For instance, a reaction involving a suitably substituted di-halo-arene, a benzyl (B1604629) alcohol derivative, and an ammonia (B1221849) surrogate under catalytic conditions could provide a direct route to the target molecule.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Catalytic C-H Amination | High atom economy, reduced step count. researchgate.net | Development of selective and efficient catalyst systems, control of regioselectivity. researchgate.net |
| Three-Component Coupling | Convergent synthesis, operational simplicity. chemrevlett.com | Catalyst development, optimization of reaction conditions for high yields. chemrevlett.com |
| Reductive Amination of a Ketone Precursor | Utilizes common and well-understood reactions. | Multi-step process, potential for by-product formation. |
Future work in this area will likely focus on the design and screening of novel catalysts, including those based on earth-abundant metals, to achieve these transformations under milder conditions.
Development of Advanced Catalytic Systems for Stereoselective Transformations
The chiral nature of many biologically active molecules necessitates the development of stereoselective synthetic methods. The aniline (B41778) functionality in this compound provides a handle for a variety of catalytic enantioselective transformations.
Future research should focus on the use of chiral catalysts to control the stereochemistry of reactions involving this compound. For example, chiral Brønsted acids or transition metal complexes could be employed in reactions such as asymmetric aza-Michael additions or catalytic asymmetric amination reactions. beilstein-journals.orgbeilstein-journals.org The development of catalysts that can effectively differentiate between the enantiotopic faces of a prochiral substrate in the presence of the benzyloxy and methoxy (B1213986) substituents will be crucial. beilstein-journals.org
The synthesis of axially chiral biaryls is another area of significant interest. beilstein-journals.org Atroposelective coupling reactions involving this compound could lead to novel chiral ligands or materials with unique optical properties. Research in this direction would involve the design of chiral ligands for transition metal catalysts that can induce and control axial chirality during C-N or C-C bond formation. beilstein-journals.org
Table 2: Potential Stereoselective Reactions Involving this compound
| Reaction Type | Catalyst Class | Potential Chiral Products |
| Asymmetric Aza-Michael Addition | Chiral Brønsted Acids, Chiral Amine Catalysts beilstein-journals.org | Chiral β-amino compounds |
| Catalytic Asymmetric Amination | Chiral Transition Metal Complexes rsc.org | Enantioenriched diamines or other chiral amines |
| Atroposelective C-N Coupling | Chiral Phosphoric Acids, Chiral Ligated Metals beilstein-journals.org | Axially chiral biaryls |
| Enantioselective C-H Functionalization | Chiral Lewis/Brønsted Acid Catalysis nih.govsustech.edu.cn | Chiral functionalized aniline derivatives |
The successful development of such catalytic systems would greatly expand the utility of this compound as a precursor to valuable, enantioenriched molecules.
Integration of Machine Learning and AI in Reaction Prediction and Optimization
The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis. mdpi.com For a molecule like this compound, these computational tools can accelerate the discovery of optimal reaction conditions and predict the outcomes of novel transformations.
Future research should leverage ML algorithms to build predictive models for reactions involving this aniline derivative. researchgate.net By training models on existing reaction data, it becomes possible to predict yields, identify optimal catalysts, solvents, and other reaction parameters with greater accuracy and speed than traditional experimental screening. arxiv.org This approach can significantly reduce the time and resources required for methods development. mdpi.com
Table 3: Application of AI/ML in the Chemistry of this compound
| AI/ML Application | Expected Outcome | Potential Impact |
| Reaction Yield Prediction | Accurate forecasting of product yields under various conditions. arxiv.org | Accelerated optimization of synthetic protocols. |
| Catalyst Screening | Identification of optimal catalysts for specific transformations. | Reduced experimental workload and cost. |
| Retrosynthetic Analysis | Proposal of novel and efficient synthetic routes. | Discovery of new pathways to complex molecules. |
| Autonomous Experimentation | Closed-loop optimization of reactions using robotic platforms. researchgate.net | High-throughput discovery and optimization. |
The integration of these computational approaches with experimental work will create a powerful synergy for advancing the chemistry of this versatile building block.
Expansion of this compound Derivatives for Diverse Research Applications
The functional groups present in this compound make it an ideal starting point for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry, materials science, and agrochemicals.
Future research should focus on the systematic derivatization of this core structure to explore its structure-activity relationships. For example, the aniline nitrogen can be acylated, alkylated, or incorporated into heterocyclic systems. The aromatic ring can undergo further functionalization through electrophilic substitution or transition metal-catalyzed cross-coupling reactions. thieme-connect.com The benzyloxy group can be deprotected to reveal a phenol (B47542), which can then be further modified.
The resulting library of compounds could be screened for various biological activities. Given that aniline and its derivatives are common motifs in pharmaceuticals, these new compounds may exhibit interesting pharmacological profiles. researchgate.net For instance, they could be investigated as inhibitors of specific enzymes or as ligands for receptors implicated in disease.
Table 4: Potential Derivatives of this compound and Their Research Applications
| Derivative Class | Synthetic Approach | Potential Applications |
| N-Acyl/N-Alkyl Derivatives | Acylation/Alkylation of the amine | Probing biological activity, precursors for further synthesis. |
| Heterocyclic Derivatives | Condensation reactions with dicarbonyls or other bifunctional reagents | Medicinal chemistry (e.g., quinolines, benzimidazoles). chemrevlett.com |
| Poly-substituted Aromatics | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) thieme-connect.com | Materials science, development of functional dyes or polymers. |
| Phenolic Derivatives | Deprotection of the benzyloxy group | Synthesis of natural product analogues, ligands for metal complexes. |
A systematic exploration of the chemical space around this compound is likely to uncover novel compounds with valuable properties.
In-depth Mechanistic Studies at the Quantum Chemical Level
A deep understanding of reaction mechanisms is fundamental to the rational design of new reactions and catalysts. Quantum chemical calculations, such as Density Functional Theory (DFT), provide powerful tools for elucidating the intricate details of chemical transformations. whiterose.ac.uk
Future research should employ DFT studies to investigate the mechanisms of reactions involving this compound. acs.org Such calculations can provide insights into transition state geometries, activation energies, and the electronic effects of the benzyloxy and methoxy substituents. researchgate.net This knowledge can help to explain observed reactivity and selectivity, and to predict the outcomes of new reactions.
For instance, DFT calculations could be used to model the interaction of this compound with a chiral catalyst, providing a rational basis for the observed stereoselectivity. core.ac.uk Similarly, the mechanism of novel C-H activation or multi-component reactions could be elucidated, guiding the development of more efficient catalytic systems.
Table 5: Focus Areas for Quantum Chemical Studies of this compound
| Research Focus | Computational Method | Key Insights to be Gained |
| Transition State Analysis | DFT, Ab initio methods whiterose.ac.uk | Understanding reaction barriers and stereoselectivity. |
| Electronic Structure Analysis | Natural Bond Orbital (NBO) analysis, etc. | Quantifying the electronic influence of substituents. researchgate.net |
| Catalyst-Substrate Interactions | Molecular mechanics, DFT core.ac.uk | Rationalizing the mode of action of chiral catalysts. |
| Reaction Pathway Mapping | Intrinsic Reaction Coordinate (IRC) calculations | Confirming the connection between transition states and products. |
By combining computational and experimental approaches, a more complete picture of the chemical behavior of this compound can be developed, paving the way for its rational application in a wide range of synthetic endeavors.
Q & A
Basic: What are the standard synthetic routes for 3-(Benzyloxy)-5-methoxyaniline, and what reaction parameters critically influence yield?
Answer:
this compound is typically synthesized via nucleophilic aromatic substitution or protection-deprotection strategies. A common approach involves reacting 3-amino-5-methoxyphenol with benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C to install the benzyloxy group . Key parameters include:
- Stoichiometry: Excess benzyl chloride (1.2–1.5 equiv.) ensures complete substitution.
- Temperature: Elevated temperatures (≥60°C) accelerate reaction rates but require inert atmospheres to prevent oxidation of the amine group .
- Purification: Column chromatography (silica gel, hexane/EtOAc) removes unreacted benzyl chloride and byproducts. Yields typically range from 65–80% .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?
Answer:
- ¹H NMR: Focus on the benzyloxy group’s characteristic peaks: a singlet for the OCH₂Ph protons (~4.9–5.1 ppm) and aromatic protons split into distinct patterns (6.5–7.4 ppm). The methoxy group appears as a singlet (~3.7 ppm) .
- ¹³C NMR: The benzyloxy carbon (OCH₂Ph) resonates at ~70 ppm, while the methoxy carbon appears at ~55 ppm. Aromatic carbons linked to electron-donating groups (e.g., -OCH₃) show downfield shifts .
- IR: Stretching vibrations for NH₂ (~3350 cm⁻¹), C-O (benzyloxy: ~1250 cm⁻¹; methoxy: ~2850 cm⁻¹) .
Advanced: How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?
Answer:
The benzyloxy and methoxy groups are ortho/para-directing, but steric hindrance from the benzyl group may favor para substitution. To optimize regioselectivity:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophile activation, favoring para substitution .
- Catalysts: Lewis acids (e.g., FeCl₃) can modulate reactivity by coordinating with the amine group, directing electrophiles to less hindered positions .
- Temperature Control: Lower temperatures (0–25°C) reduce kinetic competition between multiple reaction pathways .
Advanced: What experimental strategies prevent oxidation of the benzyloxy group during reactions involving this compound?
Answer:
- Inert Atmosphere: Conduct reactions under nitrogen or argon to minimize exposure to oxygen, which can oxidize benzyloxy to carbonyl derivatives .
- Antioxidants: Additives like BHT (butylated hydroxytoluene, 0.1–1.0 wt%) stabilize the benzyloxy group .
- Low-Temperature Storage: Store the compound at 0–6°C in amber vials to slow degradation .
Advanced: How do structural modifications at the benzyloxy or methoxy positions alter the compound’s bioactivity?
Answer:
- Benzyloxy Group Replacement: Substituting benzyloxy with smaller alkoxy groups (e.g., methoxy) reduces steric bulk, potentially enhancing binding to biological targets like enzymes or receptors .
- Methoxy Position: Shifting the methoxy group from the 5- to 4-position (as in related compounds) can modulate electronic effects, altering interactions with aromatic π-systems in proteins .
- Methodology: Use SAR (structure-activity relationship) studies with in vitro assays (e.g., enzyme inhibition) to quantify effects .
Advanced: How should researchers resolve conflicting stability data for this compound under varying pH conditions?
Answer:
- Controlled Stability Studies: Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
- Key Findings: Preliminary data suggest instability at pH < 3 (protonation of the amine accelerates hydrolysis) and pH > 10 (base-catalyzed cleavage of the benzyloxy group) .
- Mitigation: Use neutral buffers (pH 6–8) for biological assays and short-term storage .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of dust or vapors .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
